BenchChemオンラインストアへようこそ!

4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Epigenetics BRD4 Bromodomain inhibition

This compound combines a 3-bromopyridin-2-yl ether and m‑tolyl urea pharmacophore with no public head‑to‑head comparator data. Generic substitution risks potency/selectivity shifts. Intended for unbiased phenotypic screening, target deconvolution (CETSA/DARTS/chemical proteomics), or as a synthetic handle for affinity chromatography. Serves as a reference point in SAR campaigns exploring N‑aryl substitution effects on the piperidine‑1‑carboxamide core. Verify identity and purity by independent QC before use.

Molecular Formula C18H20BrN3O2
Molecular Weight 390.281
CAS No. 1448026-86-5
Cat. No. B2761225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
CAS1448026-86-5
Molecular FormulaC18H20BrN3O2
Molecular Weight390.281
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C18H20BrN3O2/c1-13-4-2-5-14(12-13)21-18(23)22-10-7-15(8-11-22)24-17-16(19)6-3-9-20-17/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,21,23)
InChIKeyLMPDEILAJUKYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide (CAS 1448026-86-5): Chemical Class and Procurement Context


4-((3-Bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide is a synthetic small molecule (molecular formula C₁₈H₂₀BrN₃O₂; molecular weight 390.28 g/mol) belonging to the piperidine-1-carboxamide class. Its structure features a 4-((3-bromopyridin-2-yl)oxy) substituent on the piperidine ring and an N-(m-tolyl) carboxamide group. The compound has been catalogued in aggregated bioactivity databases [1] and chemical vendor inventories as a research tool, but primary, peer-reviewed pharmacological characterization remains absent from the public domain.

Why Generic Substitution of 4-((3-Bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide Carries Unquantified Risk


The piperidine-1-carboxamide scaffold accommodates diverse substituent combinations that profoundly alter target engagement, selectivity, and physicochemical properties. Even closely related analogs—differing by a single halogen position, aryl substitution pattern, or linker atom—can exhibit orders-of-magnitude differences in binding affinity and functional activity [1]. For 4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, the specific combination of the 3-bromopyridin-2-yl ether and the m-tolyl urea moiety defines its pharmacophore, yet no publicly available head-to-head data quantifies how this combination performs relative to ortho-, para-, or heteroaryl-substituted analogs. Without such data, generic substitution introduces uncharacterized risk of loss of potency, altered selectivity, or unexpected off-target effects.

Quantitative Differentiation Evidence for 4-((3-Bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide (CAS 1448026-86-5)


BRD4 BD2 Binding Affinity: Database-Reported Value with Unresolved Structural Identity Discrepancy

The BindingDB record associated with this compound reports a dissociation constant (Kd) of 0.300 nM against the second bromodomain of human BRD4 (BD2), measured by the BROMOscan assay platform [1]. This value, if confirmed, would position the compound among high-affinity BRD4 BD2 ligands. However, the same database entry stores a non-matching SMILES string (CC(=O)NCCCCn1c2CCNC(=O)c2c2ccccc12), indicating a probable structure-data mismatch. No independent verification from a primary publication, patent, or orthogonal assay is available. The same record also lists Kd values of 3.40 nM (BRD4 BD1, DiscoverX assay) and 3,300 nM (BRD4 BD1, ITC), further complicating attribution to the correct chemical entity. Until the originating publication is identified and the structure-data linkage is resolved, these values cannot be relied upon for procurement decisions.

Epigenetics BRD4 Bromodomain inhibition BROMOscan

Structural Differentiation from Close Analogs: The m-Tolyl vs. Thiophene and Chlorophenyl Substituents

Three close analogs—4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide, and 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 1448037-60-2)—share the identical 4-((3-bromopyridin-2-yl)oxy)piperidine core but differ in the N-aryl carboxamide terminus. The target compound’s m-tolyl group provides a distinct steric and electronic profile compared to the thiophene (heteroaromatic, sulfur-containing), 3-chlorophenyl (electron-withdrawing halogen), and 2-trifluoromethylphenyl (strongly electron-withdrawing, ortho-substituted) analogs [1]. These differences are expected to modulate target binding, physicochemical properties (logP, solubility), and metabolic stability, but no quantitative comparative data from a single study has been published.

Medicinal chemistry Structure-activity relationship Piperidine carboxamide Halogen bonding

Absence of Verified Kinase or Bromodomain Selectivity Profiling Data

No publicly accessible selectivity profiling data (e.g., BROMOscan MAX panel, kinase panel, or CEREP screen) has been published for 4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide. The unverified BindingDB entry BRD4 BD2 Kd of 0.300 nM, if attributable to this compound, would represent an isolated single-target measurement. In contrast, well-characterized BRD4 tool compounds (e.g., (+)-JQ1, I-BET762) have comprehensive selectivity profiles across the BET family (BRD2, BRD3, BRD4, BRDT) and broader bromodomain panels, enabling informed experimental design [1]. The absence of such data for this compound means its off-target liability and isoform selectivity within the BET family are entirely unknown.

Kinase selectivity Bromodomain profiling Off-target screening BROMOscan panel

Appropriate Research Use Cases for 4-((3-Bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide (CAS 1448026-86-5) Based on Current Evidence


Chemical Probe Development Requiring De Novo Target Identification and Validation

Given the absence of verified target engagement data, the most scientifically appropriate use of this compound is in unbiased phenotypic screening or affinity-based target deconvolution studies (e.g., chemical proteomics, CETSA, or DARTS) to identify its molecular target(s) de novo. The compound's 3-bromopyridinyl-oxy moiety provides a synthetic handle for further derivatization or for use as an affinity chromatography ligand precursor [1].

Structure-Activity Relationship (SAR) Studies of the Piperidine-1-Carboxamide Scaffold

This compound can serve as a reference point in systematic SAR campaigns exploring the impact of N-aryl substitution on the piperidine-1-carboxamide core. Its m-tolyl group occupies a specific region of chemical space, and its comparative profiling alongside the thiophene, chlorophenyl, and trifluoromethylphenyl analogs (once assay data are generated) could illuminate substituent-dependent trends in potency, selectivity, or ADME properties [2].

Negative Control or Inactive Comparator in BRD4-Focused Assays

If independent testing confirms that the compound does not engage BRD4 BD2 (contrary to the unverified BindingDB report), it may be repurposed as a structurally matched negative control for piperidine-carboxamide-based BRD4 inhibitor programs. Its close structural similarity to active analogs would make it a valuable tool for discriminating target-specific effects from scaffold-dependent artifacts [3].

Computational Chemistry and Molecular Docking Template

The compound's well-defined 3D structure, combined with its calculated physicochemical properties (clogP ≈ 3.21, TPSA ≈ 45.67 Ų) [4], makes it suitable as a docking template or pharmacophore query in virtual screening campaigns targeting bromodomains, kinases, or other acetyl-lysine / ATP-binding pockets. Users should validate docking poses with experimental binding data once generated.

Quote Request

Request a Quote for 4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.